molecular formula C7H6N4O2 B2931221 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 68262-33-9

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2931221
CAS No.: 68262-33-9
M. Wt: 178.151
InChI Key: YUMBOSULVMIULD-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N4O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scalability and efficiency.

Chemical Reactions Analysis

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dry DMF, K2CO3, CH3I, and various solvents like acetone and methanol . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBOSULVMIULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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